

Spectroscopic Analysis of 5-Cyanotryptamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-aminoethyl)-1*H*-indole-5-carbonitrile hydrochloride

Cat. No.: B011635

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Cyanotryptamine hydrochloride. Due to the limited availability of published experimental spectra for this specific salt, this document presents expected spectroscopic characteristics based on the structure of 5-Cyanotryptamine and general principles of spectroscopy. It also includes generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

5-Cyanotryptamine is an indole derivative with a cyano group at the 5-position of the indole ring and an aminoethyl side chain at the 3-position. The hydrochloride salt is formed by the protonation of the primary amine.

Chemical Structure:

Table 1: Chemical Properties of 5-Cyanotryptamine

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ N ₃	PubChem[1]
Molecular Weight	185.23 g/mol	PubChem[1]
IUPAC Name	3-(2-aminoethyl)-1H-indole-5-carbonitrile	PubChem[1]
CAS Number	46276-24-8	PubChem[1]

Spectroscopic Data (Expected)

While specific experimental data for 5-Cyanotryptamine hydrochloride is not readily available in the searched literature, the following tables summarize the expected spectroscopic features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H-NMR Chemical Shifts for 5-Cyanotryptamine Hydrochloride (in DMSO-d₆)

Protons	Expected Chemical Shift (ppm)	Multiplicity	Notes
Indole N-H	~11.5	br s	Broad singlet, exchangeable with D ₂ O.
Aromatic H (C4, C6, C7)	7.0 - 8.0	m	Complex multiplet in the aromatic region. The cyano group will influence the shifts.
Aromatic H (C2)	~7.2	s	Singlet or triplet with small coupling.
-CH ₂ -CH ₂ -NH ₃ ⁺	~3.0 - 3.3	m	Multiplets for the two methylene groups of the ethylamine side chain.
-CH ₂ -NH ₃ ⁺	~8.2	br s	Broad singlet for the ammonium protons, exchangeable with D ₂ O.

Table 3: Expected ¹³C-NMR Chemical Shifts for 5-Cyanotryptamine Hydrochloride (in DMSO-d₆)

Carbon	Expected Chemical Shift (ppm)	Notes
Indole C=C	100 - 140	Multiple peaks in the aromatic region.
Cyano C≡N	118 - 125	Characteristic shift for a nitrile carbon.
-CH ₂ -CH ₂ -NH ₃ ⁺	20 - 45	Two peaks for the aliphatic carbons.
Indole C5-CN	~105	The carbon bearing the cyano group.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for 5-Cyanotryptamine Hydrochloride

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H stretch (indole)	3300 - 3500	Medium, sharp
N-H stretch (R-NH ₃ ⁺)	2800 - 3100	Broad, strong
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 2960	Medium
C≡N stretch (nitrile)	2220 - 2260	Medium, sharp
C=C stretch (aromatic)	1450 - 1600	Medium to strong
N-H bend (R-NH ₃ ⁺)	1500 - 1600	Medium
C-N stretch	1000 - 1250	Medium

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data for 5-Cyanotryptamine

Ion	Expected m/z	Notes
[M+H] ⁺ (free base)	186.10	The protonated molecular ion of the free base (C ₁₁ H ₁₁ N ₃).
Molecular Ion (M ⁺)	185.10	The molecular ion of the free base.
Major Fragments	Varies	Fragmentation would likely involve the loss of the side chain.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized for the specific instrument and sample.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 5-Cyanotryptamine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H-NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set a spectral width of approximately 16 ppm.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
 - Reference the spectrum to the residual solvent peak.
- ¹³C-NMR Acquisition:

- Acquire a one-dimensional carbon spectrum with proton decoupling.
- Set a spectral width of approximately 220 ppm.
- A larger number of scans will be required compared to $^1\text{H-NMR}$.
- Process the data similarly to the proton spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

- Acquisition (ESI-MS):
 - Infuse the sample solution directly into the ESI source or inject it through a liquid chromatography (LC) system.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
- Acquisition (EI-MS):
 - Introduce the sample via a direct insertion probe or a gas chromatograph (GC).
 - Use a standard electron energy of 70 eV.
 - Acquire the mass spectrum over a suitable m/z range.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 5-Cyanotryptamine hydrochloride.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Cyanotryptamine | C11H11N3 | CID 58926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Cyanotryptamine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011635#spectroscopic-data-nmr-ir-ms-for-5-cyanotryptamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com